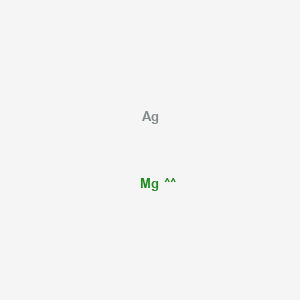
Magnesium--silver (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–silver (1/1) is a compound consisting of equal parts magnesium and silver
准备方法
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and silver in a controlled environment. The reaction typically requires high temperatures to facilitate the formation of the compound. For instance, heating a mixture of magnesium and silver powders in an inert atmosphere can yield magnesium–silver (1/1).
Industrial Production Methods
Industrial production of magnesium–silver (1/1) may involve more sophisticated techniques such as vapor deposition or electrochemical methods. These methods ensure the purity and consistency of the compound, which is crucial for its applications in high-tech industries.
化学反应分析
Types of Reactions
Magnesium–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and silver oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to yield elemental magnesium and silver.
Substitution: Magnesium–silver (1/1) can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–silver (1/1) include oxygen, hydrogen, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving magnesium–silver (1/1) include magnesium oxide, silver oxide, and elemental magnesium and silver, depending on the specific reaction conditions.
科学研究应用
Magnesium–silver (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Industry: The compound is used in the production of advanced materials, including alloys and coatings, due to its strength and corrosion resistance.
作用机制
The mechanism by which magnesium–silver (1/1) exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: The silver component disrupts bacterial cell membranes, leading to cell death.
Tissue Regeneration: Magnesium–silver (1/1) promotes the proliferation and migration of endothelial cells, which are crucial for angiogenesis and tissue repair.
相似化合物的比较
Magnesium–silver (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Unlike magnesium–silver (1/1), magnesium oxide is primarily used for its refractory properties in high-temperature applications.
Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the regenerative capabilities of magnesium–silver (1/1).
Magnesium Sulfate (MgSO4): Magnesium sulfate is used in medicine for its muscle relaxant properties, whereas magnesium–silver (1/1) has broader applications in both antimicrobial and regenerative medicine.
Magnesium–silver (1/1) stands out due to its combined properties of both magnesium and silver, making it a versatile compound with unique applications in various fields.
属性
CAS 编号 |
12002-79-8 |
|---|---|
分子式 |
AgMg |
分子量 |
132.174 g/mol |
IUPAC 名称 |
magnesium;silver |
InChI |
InChI=1S/Ag.Mg |
InChI 键 |
SJCKRGFTWFGHGZ-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


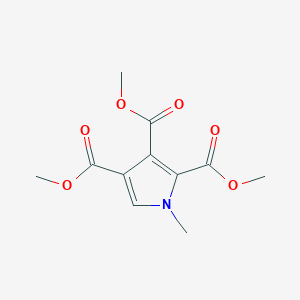

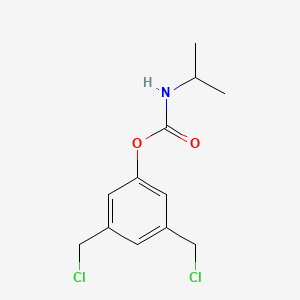
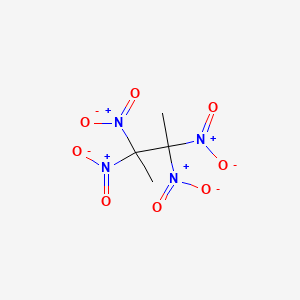
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
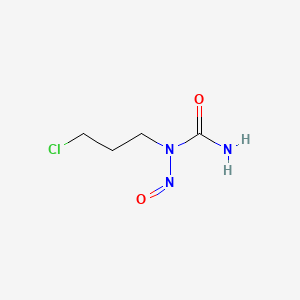

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

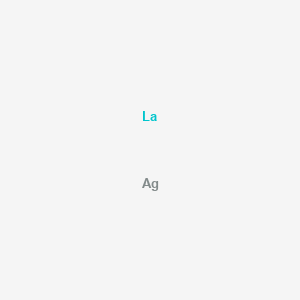
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
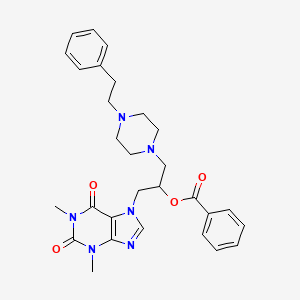
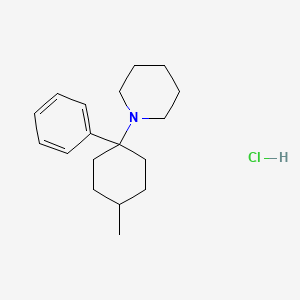
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
